Alcohol Oxidation State and Reactivity
The target compound contains a secondary alcohol (R-CH(OH)-CH₃) in contrast to the primary alcohol of (6-chloro-4-methylpyridin-3-yl)methanol (CAS 1263060-05-4). Secondary alcohols are oxidized to ketones, whereas primary alcohols are oxidized to aldehydes and then to carboxylic acids. This mechanistic distinction directly impacts the compound's utility as a synthetic intermediate: the target compound resists over-oxidation, while the primary alcohol analog may generate carboxylic acid byproducts under oxidizing conditions [1]. The molecular weight of the target (171.62 g·mol⁻¹) vs. the methanol analog (157.60 g·mol⁻¹) reflects the additional methyl group, which also increases lipophilicity (calculated contribution of ~0.5 logP units for the extra –CH₂– group) .
| Evidence Dimension | Oxidation state and molecular weight |
|---|---|
| Target Compound Data | Secondary alcohol; C₈H₁₀ClNO; MW 171.62 g·mol⁻¹ |
| Comparator Or Baseline | (6-Chloro-4-methylpyridin-3-yl)methanol: Primary alcohol; C₇H₈ClNO; MW 157.60 g·mol⁻¹ (CAS 1263060-05-4) |
| Quantified Difference | MW difference: +14.02 g·mol⁻¹ (one –CH₂– unit); oxidation product: ketone (stable) vs. aldehyde → carboxylic acid (sequential oxidation) |
| Conditions | Structural comparison based on canonical SMILES and computed molecular properties; no head-to-head experimental oxidation study located for this specific pair |
Why This Matters
For procurement decisions in synthetic route design, the secondary alcohol's resistance to over-oxidation simplifies purification and improves yield compared to the primary alcohol analog.
- [1] Class-level organic chemistry principle: March's Advanced Organic Chemistry, 7th ed. (Smith MB, March J. Wiley; 2013). Chapter 10: Oxidation of alcohols—secondary alcohols yield ketones; primary alcohols yield aldehydes then carboxylic acids. View Source
